3-bromo-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzamide
Beschreibung
Eigenschaften
IUPAC Name |
3-bromo-N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BrN2O5S/c1-27-18-11-14-6-8-23(13-16(14)12-19(18)28-2)29(25,26)9-7-22-20(24)15-4-3-5-17(21)10-15/h3-5,10-12H,6-9,13H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXGDYTDTZUCTEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)S(=O)(=O)CCNC(=O)C3=CC(=CC=C3)Br)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzamide typically involves multiple steps:
Formation of the Isoquinoline Moiety: The synthesis begins with the preparation of the 6,7-dimethoxy-3,4-dihydroisoquinoline intermediate. This can be achieved through the Pictet-Spengler reaction, where a phenethylamine derivative reacts with an aldehyde under acidic conditions.
Sulfonylation: The isoquinoline intermediate is then sulfonylated using a sulfonyl chloride reagent in the presence of a base such as triethylamine.
Bromination: The benzamide moiety is brominated using a brominating agent like N-bromosuccinimide (NBS) in an appropriate solvent.
Coupling Reaction: Finally, the sulfonylated isoquinoline and the brominated benzamide are coupled together using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Analyse Chemischer Reaktionen
Types of Reactions
3-bromo-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, particularly at the isoquinoline moiety.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).
Major Products
Substitution: Formation of substituted benzamides.
Oxidation: Formation of oxidized isoquinoline derivatives.
Reduction: Formation of reduced isoquinoline derivatives.
Hydrolysis: Formation of the corresponding carboxylic acid and amine.
Wissenschaftliche Forschungsanwendungen
3-bromo-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Biological Studies: Investigation of its effects on cellular pathways and its potential as a therapeutic agent.
Chemical Biology: Use as a probe to study protein-ligand interactions.
Industrial Applications: Potential use in the synthesis of complex organic molecules for pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3-bromo-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonylated isoquinoline moiety may play a crucial role in binding to these targets, modulating their activity and influencing cellular pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Substituent Effects on Activity and Physicochemical Properties
The target compound differs from analogs in by its unique combination of a 3-bromo-benzamide group and a sulfonamide-ethyl linker. Key comparisons include:
- Bromo Substitution: The 3-bromo group on the benzamide (target compound) vs. the 6-bromo on the dihydroisoquinoline (Compound 11) suggests divergent binding modes. Halogen bonds from bromine may improve target affinity, as seen in BChE inhibitors where electron-withdrawing substituents enhance activity .
- Linker Diversity: The sulfonamide-ethyl linker in the target compound contrasts with carboxamide (GF120918, XR9576) or methylene (Compound 5) linkers.
- Dihydroisoquinoline Modifications: The 6,7-dimethoxy groups in the target compound are conserved in GF120918 and XR9576, which are known P-glycoprotein (P-gp) inhibitors.
Hypothetical Pharmacokinetic and Pharmacodynamic Profiles
- Lipophilicity: The bromine atom and sulfonamide group likely balance lipophilicity, enhancing membrane permeability while maintaining aqueous solubility. This contrasts with morpholino- or pyrrolidine-substituted analogs (e.g., Compounds 6–10), where polar groups may reduce blood-brain barrier penetration .
- Metabolic Stability : Sulfonamide linkers resist esterase-mediated hydrolysis better than ester or carboxamide linkers, as seen in GF120918, which exhibits prolonged plasma half-life .
Biologische Aktivität
3-bromo-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzamide is a complex organic compound known for its potential biological activities. This compound features a unique combination of a bromine atom, a sulfonylated isoquinoline moiety, and a benzamide group, which may contribute to its pharmacological properties. The following sections detail its synthesis, biological activity, and potential applications in medicinal chemistry.
Synthesis
The synthesis of 3-bromo-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzamide typically involves several steps:
- Formation of the Isoquinoline Moiety : The precursor isoquinoline is synthesized via the Pictet-Spengler reaction using phenethylamine derivatives and aldehydes under acidic conditions.
- Sulfonylation : The isoquinoline intermediate is treated with sulfonyl chloride in the presence of a base (e.g., triethylamine) to introduce the sulfonyl group.
- Bromination : The final step involves bromination of the benzamide moiety using N-bromosuccinimide (NBS) in an appropriate solvent .
Biological Activity
The biological activity of 3-bromo-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzamide has been investigated in various studies, highlighting its potential as a therapeutic agent.
Antitumor Activity
Recent research has indicated that derivatives similar to this compound exhibit significant antitumor activity. For example, compounds with similar structural features have been shown to inhibit cell proliferation in various cancer cell lines. In particular, studies have reported IC50 values for related compounds in the micromolar range, indicating effective growth inhibition .
The proposed mechanism of action involves interaction with specific molecular targets such as enzymes or receptors. The sulfonylated isoquinoline moiety is believed to play a crucial role in binding to these targets, potentially modulating their activity and influencing cellular pathways.
Comparative Analysis
To understand the unique properties of 3-bromo-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzamide compared to similar compounds, a comparative analysis was conducted:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3-bromo-N-(2-(quinolin-2-ylsulfonyl)ethyl)benzamide | Quinoline instead of isoquinoline | Moderate antitumor activity |
| 3-bromo-N-(2-(isoquinolin-1-ylsulfonyl)ethyl)benzamide | Isoquinoline with different substitution | High binding affinity |
| 3-bromo-N-(2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-ylsulfonyl)ethyl)benzamide | Tetrahydroisoquinoline structure | Variable activity based on substituents |
This table illustrates that the unique structural features of 3-bromo-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzamide may enhance its reactivity and binding affinity compared to other derivatives.
Case Studies
Several case studies have explored the biological effects of this compound and its analogs:
- Anticancer Studies : In vitro assays demonstrated that compounds with similar structures effectively inhibited proliferation in breast cancer cell lines (IC50 around 5 μM). These findings suggest potential for further development as anticancer agents .
- Antimicrobial Activity : Some derivatives exhibited promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. Testing against Escherichia coli and Staphylococcus aureus showed significant inhibition at low micromolar concentrations .
Q & A
Basic: What are the standard synthetic routes for 3-bromo-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzamide, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves:
- Step 1: Bromination of a benzamide precursor using bromine or N-bromosuccinimide (NBS) under controlled conditions (e.g., DCM as solvent, 0–25°C) to introduce the bromine atom .
- Step 2: Sulfonylation of the ethylenediamine linker with 6,7-dimethoxy-3,4-dihydroisoquinoline sulfonyl chloride, requiring anhydrous conditions and a base like triethylamine to neutralize HCl byproducts .
- Step 3: Coupling reactions (e.g., EDCI/DMAP-mediated amide bond formation) to integrate the sulfonamide and benzamide moieties .
Optimization Tips: - Use high-purity reagents and inert atmospheres (N₂/Ar) to minimize side reactions.
- Monitor reaction progress via TLC or HPLC. Adjust temperature and stoichiometry (e.g., 1.2 equivalents of sulfonyl chloride) to enhance yield .
Basic: How is the structural integrity of this compound confirmed post-synthesis?
Answer:
Key analytical methods include:
- NMR Spectroscopy: ¹H/¹³C NMR to verify methoxy (-OCH₃), sulfonamide (-SO₂-), and benzamide (-CONH-) groups. For example, the isoquinoline ring protons appear as distinct multiplets in δ 2.5–4.0 ppm .
- Mass Spectrometry (HRMS): Confirm molecular weight (483.38 g/mol) and isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
- X-ray Crystallography: Resolve crystal packing and confirm stereochemistry, though this requires high-purity crystals .
Advanced: How can researchers resolve contradictions in reported bioactivity data (e.g., sigma receptor vs. enzyme inhibition)?
Answer:
Contradictions often arise from:
- Assay Variability: Differences in cell lines (e.g., HEK293 vs. CHO) or receptor isoforms. Validate targets using orthogonal assays (e.g., radioligand binding and functional cAMP assays) .
- Off-Target Effects: Perform selectivity profiling against related receptors (e.g., sigma-1 vs. sigma-2) using competitive binding studies with reference ligands like haloperidol .
- Structural Mimicry: Compare the compound’s sulfonamide group to known sigma receptor agonists (e.g., 6,7-dimethoxy-tetrahydroisoquinoline derivatives) to infer binding modes .
Advanced: What computational strategies predict this compound’s interaction with biological targets?
Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with sigma receptors. Focus on the sulfonamide and bromobenzamide moieties as key pharmacophores .
- MD Simulations: Assess binding stability (e.g., 100-ns simulations in GROMACS) to identify critical residues (e.g., Glu172 in sigma-1 receptors) .
- QSAR Models: Train models on analogs with reported IC₅₀ values to predict bioactivity and guide structural modifications .
Advanced: How does the methoxy substitution pattern on the isoquinoline ring influence pharmacological activity?
Answer:
- Steric Effects: 6,7-Dimethoxy groups restrict rotational freedom, enhancing receptor fit. Mono-methoxy analogs show reduced affinity, as seen in SAR studies of related tetrahydroisoquinoline derivatives .
- Electron Donation: Methoxy groups increase electron density on the isoquinoline ring, potentially stabilizing π-π interactions with aromatic residues in target proteins .
- Comparative Studies: Replace methoxy with ethoxy or halogens (e.g., Cl) to evaluate tolerance for bulkier substituents .
Basic: What methods ensure compound purity and stability during storage?
Answer:
- Purification: Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to achieve >95% purity. Confirm via LC-MS .
- Storage: Lyophilize and store at -20°C under argon. Avoid aqueous solutions unless buffered (pH 7.4) to prevent hydrolysis of the sulfonamide group .
Advanced: How can researchers design analogs to improve metabolic stability without compromising activity?
Answer:
- Bioisosteric Replacement: Substitute the bromine atom with CF₃ or CN to reduce oxidative metabolism .
- Linker Modification: Replace the ethylenediamine linker with a cyclopropyl or PEG spacer to enhance rigidity and plasma stability .
- Prodrug Strategies: Mask the sulfonamide as a tert-butyl carbamate to improve oral bioavailability .
Basic: What solvents and pH conditions are optimal for in vitro assays with this compound?
Answer:
- Solubility: DMSO (10 mM stock) for initial dissolution, diluted in assay buffer (e.g., PBS with 0.1% BSA) to avoid solvent toxicity .
- pH Stability: Maintain pH 7.0–7.4 to prevent sulfonamide hydrolysis. Avoid strong acids/bases during formulation .
Advanced: How can off-target effects be systematically profiled for this compound?
Answer:
- Panel Screening: Use Eurofins’ CEREP panel or similar platforms to test against 50+ GPCRs, kinases, and ion channels .
- Thermal Shift Assays: Monitor protein denaturation to identify unintended targets .
- CRISPR Knockout Models: Validate target specificity in sigma receptor-KO cell lines .
Advanced: What in silico tools predict ADMET properties for translational research?
Answer:
- ADMET Predictor: Estimate logP (∼3.2), CYP450 inhibition (e.g., CYP3A4), and hERG liability .
- SwissADME: Evaluate bioavailability radar and PAINS alerts to exclude promiscuous binders .
- Metabolism Prediction: Use GLORY or Meteor to identify potential metabolic hotspots (e.g., demethylation of methoxy groups) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
